Imipenem exhibits its antibacterial activity by inhibiting bacterial cell wall synthesis [, , , ]. It achieves this by binding to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis []. Imipenem displays high affinity for high molecular weight PBPs in sensitive bacteria []. By binding to these PBPs, imipenem prevents the formation of cross-links in the peptidoglycan layer, leading to cell wall weakening and ultimately bacterial cell death [, , , ].
The emergence of resistance to imipenem poses a significant challenge in clinical settings and has sparked extensive research into the underlying mechanisms [, , , , ]. Several mechanisms contribute to imipenem resistance, including:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: